molecular formula C20H19N3O4 B6279786 4-{[4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamido]methyl}benzoic acid CAS No. 878945-75-6

4-{[4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamido]methyl}benzoic acid

Cat. No.: B6279786
CAS No.: 878945-75-6
M. Wt: 365.4 g/mol
InChI Key: PCXFUATVLPSDLT-UHFFFAOYSA-N
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Description

4-{[4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamido]methyl}benzoic acid is a complex organic compound with a molecular weight of 365.39 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamido]methyl}benzoic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamido]methyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .

Scientific Research Applications

4-{[4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamido]methyl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamido]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, which can lead to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Properties

CAS No.

878945-75-6

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

4-[[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]methyl]benzoic acid

InChI

InChI=1S/C20H19N3O4/c24-18(21-12-13-8-10-14(11-9-13)20(26)27)7-3-6-17-22-16-5-2-1-4-15(16)19(25)23-17/h1-2,4-5,8-11H,3,6-7,12H2,(H,21,24)(H,26,27)(H,22,23,25)

InChI Key

PCXFUATVLPSDLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NCC3=CC=C(C=C3)C(=O)O

Purity

95

Origin of Product

United States

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